molecular formula C10H9NO3 B103997 (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 2971-31-5

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No. B103997
CAS RN: 2971-31-5
M. Wt: 191.18 g/mol
InChI Key: ILGMGHZPXRDCCS-UHFFFAOYSA-N
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Description

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and its derivatives are a class of compounds that have been studied for their biological activities and potential therapeutic applications. These compounds are characterized by the indole nucleus, which is a common structure in many natural products and pharmaceuticals. The interest in these compounds is due to their diverse range of biological activities, including their role as aldose reductase inhibitors, which can be beneficial in the treatment of diabetic complications such as cataracts .

Synthesis Analysis

The synthesis of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives has been reported, with a focus on their potential as aldose reductase inhibitors. The synthesis involves the creation of diastereomeric mixtures due to tautomeric equilibria in solution. The introduction of halogen and lipophilic groups into the indole nucleus has been shown to enhance the inhibitory activity of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been determined using X-ray diffraction and quantum chemical calculations. These studies provide insights into the conformational preferences and dynamics of the molecules, which are important for understanding their biological activities .

Chemical Reactions Analysis

The reactivity of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters with phenylhydrazine has been explored, leading to the regioselective addition of phenylhydrazine to the exo ethylene bond of the indole nucleus. This reaction yields (2-oxo-2,3-dihydro-1H-indol-3-yl)(2-phenylhydrazino)acetic acids esters, demonstrating the chemical versatility of the indole nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonds and the polarity of the molecules can lead to the formation of chain structures in the solid state, as observed in the crystal structure of related compounds . The electron density distribution and intermolecular interactions also play a significant role in the properties of these molecules .

Scientific Research Applications

  • Neuroprotective Properties

    • Field : Neurology
    • Application : 2,3-Dihydroindoles, which include “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid”, are promising agents for the synthesis of new compounds with neuroprotective properties .
    • Method : These compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed .
    • Results : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
  • Anticancer Activity

    • Field : Oncology
    • Application : Certain derivatives of “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” have been found to inhibit neuroglioma cell growth .
    • Method : The specific methods of application or experimental procedures are not detailed in the available resources .
    • Results : The outcomes of these studies are not specified in the available resources .
  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives, including “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid”, have been reported to possess antiviral properties .
    • Method : Specific methods of application or experimental procedures are not detailed in the available resources .
    • Results : The outcomes of these studies are not specified in the available resources .
  • Anti-inflammatory Activity

    • Field : Immunology
    • Application : Indole derivatives have been found to exhibit anti-inflammatory properties .
    • Method : Specific methods of application or experimental procedures are not detailed in the available resources .
    • Results : The outcomes of these studies are not specified in the available resources .
  • Synthesis of New Analogs

    • Field : Organic Chemistry
    • Application : “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds .
    • Method : The specific methods of application or experimental procedures are not detailed in the available resources .
    • Results : The outcomes of these studies are not specified in the available resources .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives, including “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid”, have been reported to possess antimicrobial properties .
    • Method : Specific methods of application or experimental procedures are not detailed in the available resources .
    • Results : The outcomes of these studies are not specified in the available resources .

Future Directions

The synthesis of potential COX-2 inhibitors by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6- (chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis resulting in the formation of [2- (3-oxo-3,4-dihydro-2H-benzo [1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids are reported . This suggests that “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” could potentially be used in the development of COX-2 inhibitors in the future.

properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGMGHZPXRDCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952164
Record name (2-Hydroxy-3H-indol-3-yl)acetato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS RN

2971-31-5
Record name Oxindole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2971-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxindole-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Hydroxy-3H-indol-3-yl)acetato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146 °C
Record name xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 4
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 5
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 6
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Citations

For This Compound
46
Citations
VO Koz'minykh, VI Goncharov, KS Lomidze… - Russian Journal of …, 2007 - Springer
2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters reacted with benzene-1,2-diamine or 2-aminobenzenethiol to give (2-oxo-2,3-dihydro-1H-indol-3-yl)-substituted 3,4-…
Number of citations: 1 link.springer.com
MS Volkova, AM Efremov, EN Bezsonova… - Molecules, 2022 - mdpi.com
2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties. Usually, these compounds are obtained by direct …
Number of citations: 3 www.mdpi.com
VO Kozminykh, VI Goncharov, EN Kozminykh… - Chemistry of …, 2006 - Springer
The reaction of 3-(2-oxo-2-(het) arylethylidene)-1H-indol-2-ones with o-phenylenediamine leads to 1, 3-dihydrospiro [1, 5-benzodiazepine-2, 3'-indol]-2'(1'H)-ones [1-3], where the …
Number of citations: 6 link.springer.com
EN Koz'minykh, VI Goncharov, VO Koz'minykh… - Russian Journal of …, 2007 - Springer
2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters reacted with phenylhydrazine yielding products of the regioselective addition of the latter in the α-(C 2 )-position of the exo …
Number of citations: 5 link.springer.com
MS Morales-Ríos, E Rivera-Becerril… - Natural Product …, 2011 - journals.sagepub.com
A series of 1,3a,8-alkylpyrrolidinoindolines have been synthesized. The scope and limitations of the alkylation of starting methyl oxindol-3-acetates are explored employing electron-rich …
Number of citations: 2 journals.sagepub.com
T Emura, T Esaki, K Tachibana… - The Journal of Organic …, 2006 - ACS Publications
An efficient method for asymmetric synthesis of the potent Gastrin/CCK-B receptor antagonist AG-041R was developed. Core oxindole stereochemistry was established by asymmetric …
Number of citations: 96 pubs.acs.org
MS Morales-Ríos, E Rivera-Becerril… - Natural Product …, 2012 - journals.sagepub.com
A practical procedure for the preparation of O-methyl substituted 3a,8-dialkyl-2-oxofuroindolines is described. Reductive lactonization of the corresponding oxindol-3-ylacetic acids …
Number of citations: 2 journals.sagepub.com
MS Morales-Ríosa, E Rivera-Becerrila… - researchgate.net
A series of 1, 3a, 8-alkylpyrrolidinoindolines have been synthesized. The scope and limitations of the alkylation of starting methyl oxindol-3-acetates are explored employing electron-…
Number of citations: 0 www.researchgate.net
G Martínez-Gudiño, NA Pérez-Rojas… - Journal of Molecular …, 2019 - Elsevier
An eco-friendly equilibrated rearrangement of a series of 2-oxo-3-indolyl acetic acids (1) with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives (2) was investigated …
Number of citations: 3 www.sciencedirect.com
AM Efremov, OV Beznos, RO Eremeev… - International Journal of …, 2023 - mdpi.com
Glaucoma is a widespread neurodegenerative disease for which increased intraocular pressure (IOP) is a primary modifiable risk factor. Recently, we have observed that compounds …
Number of citations: 2 www.mdpi.com

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